N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide
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Overview
Description
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of both chloro and nitro groups in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-chloro-3-nitroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at a temperature range of 0-25°C. The product is then purified using recrystallization or column chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The thiourea moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chloro-3-aminophenyl derivatives.
Reduction: Formation of substituted thiourea derivatives.
Substitution: Formation of N-alkyl or N-acyl thiourea derivatives.
Scientific Research Applications
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The presence of the chloro and nitro groups enhances the compound’s ability to interact with these molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-nitrobenzamide
- N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3,4-dimethylbenzamide
Uniqueness
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Properties
IUPAC Name |
N-[(4-chloro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(9-13(12)19(21)22)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTVDXBPUSYJPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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